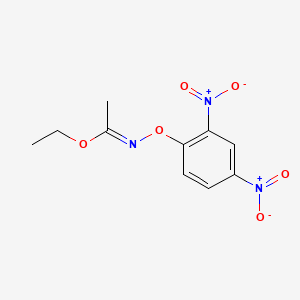Ethyl N-(2,4-dinitrophenoxy)acetimidate
CAS No.: 54322-32-6
Cat. No.: VC3725358
Molecular Formula: C10H11N3O6
Molecular Weight: 269.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54322-32-6 |
|---|---|
| Molecular Formula | C10H11N3O6 |
| Molecular Weight | 269.21 g/mol |
| IUPAC Name | ethyl (1Z)-N-(2,4-dinitrophenoxy)ethanimidate |
| Standard InChI | InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7- |
| Standard InChI Key | UVBZLMGBNXCYNA-XFFZJAGNSA-N |
| Isomeric SMILES | CCO/C(=N\OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
| SMILES | CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
| Canonical SMILES | CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Introduction
Chemical Identity and Structure
Ethyl N-(2,4-dinitrophenoxy)acetimidate is a nitrogen-containing organic compound with multiple functional groups. It possesses an imidate structure connected to a dinitrophenoxy group, creating a molecule with unique chemical reactivity profiles.
Chemical Nomenclature and Identifiers
The compound is formally identified through various naming conventions and identification systems used in chemistry, as shown in Table 1.
Table 1: Chemical Identifiers of Ethyl N-(2,4-dinitrophenoxy)acetimidate
| Identifier Type | Value |
|---|---|
| CAS Number | 54322-32-6 |
| IUPAC Name | ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate |
| Molecular Formula | C10H11N3O6 |
| Molecular Weight | 269.21 g/mol |
| Linear Formula | CH3C[=NOC6H3(NO2)2]OC2H5 |
| MDL Number | MFCD00010133 |
| InChI Key | UVBZLMGBNXCYNA-YRNVUSSQSA-N |
| PubChem CID | 9566065 |
The compound's IUPAC name reflects its structure with the specific (1E) designation indicating the configuration of the C=N double bond in the imidate group . This geometric isomerism is an important feature of the molecule that affects its chemical behavior and interactions.
Structural Representation
The molecular structure of Ethyl N-(2,4-dinitrophenoxy)acetimidate can be represented through various notations that chemists use to communicate structural information:
SMILES Notation: CCOC(=NOC1=C(C=C(C=C1)N+[O-])N+[O-])C
InChI: InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7+
The structure consists of an ethoxy group attached to a carbon atom that is double-bonded to a nitrogen. This nitrogen is connected to an oxygen atom that links to a 2,4-dinitrophenyl group. The dinitrophenyl portion contains two nitro groups at positions 2 and 4 on the benzene ring, contributing to the compound's electron-deficient aromatic system .
Physical and Chemical Properties
Ethyl N-(2,4-dinitrophenoxy)acetimidate exhibits distinctive physical and chemical properties that are critical for understanding its behavior in various applications and synthesis procedures.
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics as detailed in Table 2.
Table 2: Physical Properties of Ethyl N-(2,4-dinitrophenoxy)acetimidate
| Property | Value | Source |
|---|---|---|
| Physical State | Yellow powder, crystals, or lumps | |
| Melting Point | 110-114°C (literature sources vary) | |
| Boiling Point | 377.8°C at 760 mmHg | |
| Density | 1.4 g/cm³ | |
| LogP | 3.29810 |
The compound's relatively high LogP value of 3.29810 indicates its lipophilic nature, suggesting limited water solubility and greater affinity for organic solvents . This property is significant for determining appropriate solvents for reactions and purification methods.
Chemical Reactivity
The chemical reactivity of Ethyl N-(2,4-dinitrophenoxy)acetimidate is primarily determined by its functional groups. The imidate group (C=N-O) is susceptible to nucleophilic attack, while the dinitrophenoxy moiety serves as a good leaving group due to the electron-withdrawing effects of the nitro groups .
The compound contains several reactive sites:
-
The imidate carbon is electrophilic and can undergo nucleophilic substitution
-
The dinitrophenoxy group can act as a leaving group in various transformations
-
The nitro groups on the aromatic ring affect the electronics of the molecule, making it more susceptible to certain types of reactions
The moisture sensitivity of this compound, as noted in the specifications, indicates that it can hydrolyze in the presence of water, which is consistent with the reactivity of imidate functional groups .
Synthesis Methods
Ethyl N-(2,4-dinitrophenoxy)acetimidate can be synthesized through various methods, though limited specific information is available in the provided search results.
Reported Synthesis Procedure
One documented synthesis method involves the reaction of precursors with potassium hydroxide in an ethanol-water mixture. The specific reaction conditions and precursors are detailed below:
Reaction Conditions:
-
Reagent: Potassium hydroxide
-
Solvent system: Ethanol-water mixture
-
Temperature: -5°C
-
Reaction time: 12 hours
This synthesis was reported in a 2022 publication by Lin, Bo; Yao, Yunfei; Huang, Yangjie; and Weng, Zhiqiang in Organic Letters (volume 24, issue 10, pages 2055-2058) .
The synthesis likely involves the formation of the imidate group through the reaction of an appropriate nitrile or amide with an alcohol in the presence of a base, followed by coupling with 2,4-dinitrophenol or a suitable derivative.
Applications and Uses
Chemical Synthesis Applications
Ethyl N-(2,4-dinitrophenoxy)acetimidate is primarily used as a reagent or intermediate in chemical synthesis studies . Its specific applications include:
-
Acting as an electrophilic reagent in various transformations due to its imidate functionality
-
Serving as a building block for more complex molecules in organic synthesis
-
Potentially functioning as an activated intermediate for introducing acetimidate groups into other molecules
The 2,4-dinitrophenoxy group's excellent leaving group properties make this compound particularly useful in certain types of substitution reactions. The reactive nature of the imidate group allows it to participate in various transformations including additions, substitutions, and rearrangements.
Research Applications
Recommended Personal Protective Equipment
When handling Ethyl N-(2,4-dinitrophenoxy)acetimidate, the following personal protective equipment (PPE) is recommended:
| Supplier | Product Specification | Package Sizes | Source |
|---|---|---|---|
| Thermo Scientific (formerly Alfa Aesar) | 98+% | 1g, 5g, 25g | |
| Sigma-Aldrich | 99% | Not specified | |
| Various suppliers (per ChemicalBook) | Not specified | Starting from 1g |
Pricing information from the limited data available suggests approximate costs of $40-50 USD per gram, though prices likely vary based on quantity, purity, and supplier .
Product Specifications
Commercial products typically specify:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume